2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide
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Overview
Description
2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide is a complex organic compound that features a combination of phenyl, pyrazolyl, and pyridinyl groups
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Similar compounds have been known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as imidazole-containing compounds, have been shown to interact with various enzymes and proteins .
Molecular Mechanism
Future studies should focus on identifying the specific biomolecules that this compound interacts with, as well as any potential effects on enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide on cellular function in in vitro or in vivo studies have not been reported
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been studied . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes, catalyzed by Rh(III) in a solvent-controlled environment . This method allows for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: A precursor in the synthesis of the target compound, known for its versatility in organic synthesis.
Imidazole-containing compounds: These compounds share similar structural features and are known for their broad range of biological activities.
Quinolinyl-pyrazoles: These compounds exhibit similar pharmacological properties and are used in the development of new drugs.
Uniqueness
2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-phenyl-N-(2-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-23(22,13-9-14-6-2-1-3-7-14)19-15-8-4-10-17-16(15)20-12-5-11-18-20/h1-13,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPYUYJFRWTSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(N=CC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.